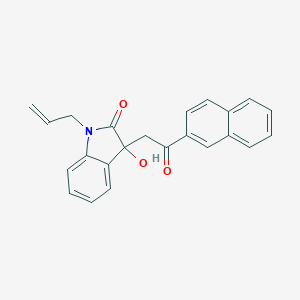
1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one is a chemical compound that belongs to the indole family. It has been the focus of scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been reported to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one is its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. However, one of the limitations is that its mechanism of action is not fully understood. Further studies are needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one. One direction is to further investigate its mechanism of action and its potential applications in the field of medicinal chemistry. Another direction is to study its pharmacokinetics and toxicity in vivo. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of 1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been reported in the literature. One of the methods involves the reaction of 2-naphthoyl chloride with N-allylindole in the presence of a base, followed by the addition of sodium borohydride and acetic acid. The product is then purified by column chromatography.
Scientific Research Applications
1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied as a potential inhibitor of protein kinase C, which is involved in the regulation of cell growth and differentiation.
properties
Product Name |
1-Allyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C23H19NO3/c1-2-13-24-20-10-6-5-9-19(20)23(27,22(24)26)15-21(25)18-12-11-16-7-3-4-8-17(16)14-18/h2-12,14,27H,1,13,15H2 |
InChI Key |
IJNQZAMDGJJWJR-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214574.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214576.png)
![5-chloro-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214579.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214581.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214582.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214583.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214591.png)
![1-allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214592.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214600.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214602.png)